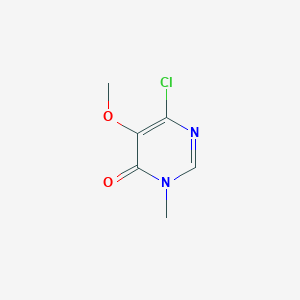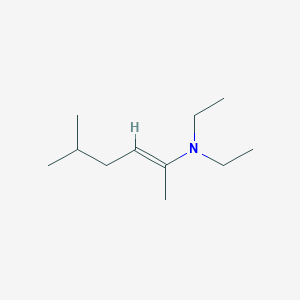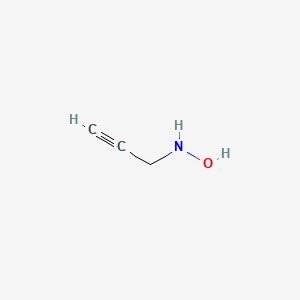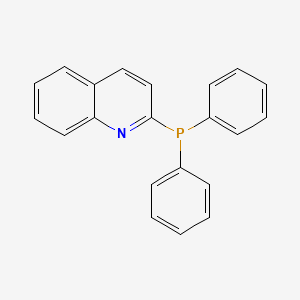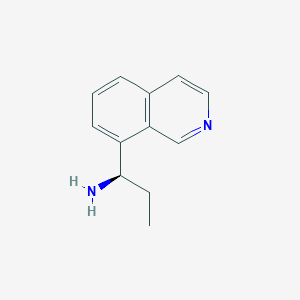![molecular formula C18H23NO6 B12975525 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) for esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
化学反应分析
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions
Common reagents used in these reactions include DCC, DMAP, NBS, and various oxidizing and reducing agents. Reaction conditions typically involve organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups at the benzylic position.
科学研究应用
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)piperidine-4-carboxylic acid: Lacks the Boc protecting group, which can affect its reactivity and stability.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the benzo[d][1,3]dioxole moiety, which can influence its biological activity.
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the Boc protecting group in 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid makes it unique compared to similar compounds
属性
分子式 |
C18H23NO6 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23NO6/c1-17(2,3)25-16(22)19-8-6-18(7-9-19,15(20)21)12-4-5-13-14(10-12)24-11-23-13/h4-5,10H,6-9,11H2,1-3H3,(H,20,21) |
InChI 键 |
OWSHBFIKSRVHPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


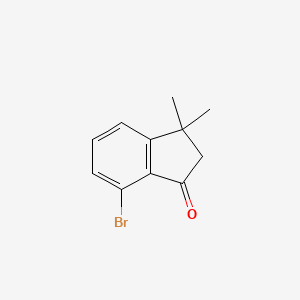
![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)
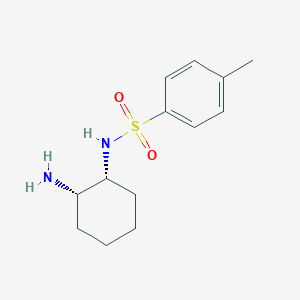

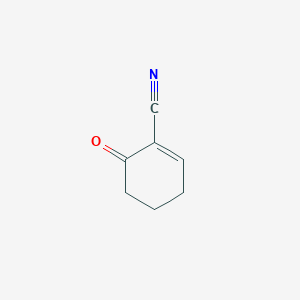
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
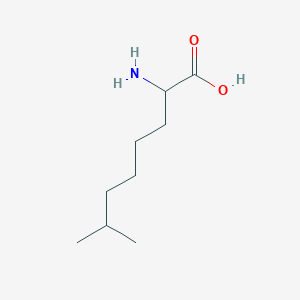
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
